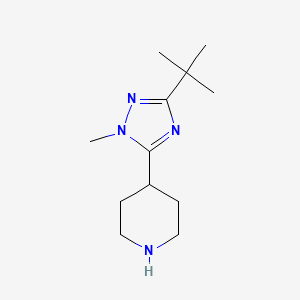

4-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)piperidine

Beschreibung

4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound combining a piperidine ring (a six-membered amine) with a 1,2,4-triazole moiety substituted with a tert-butyl group at position 3 and a methyl group at position 1. This structural arrangement confers unique steric and electronic properties, making it a candidate for medicinal chemistry and drug development. The tert-butyl group enhances lipophilicity and metabolic stability, while the piperidine ring provides conformational flexibility and basicity, facilitating interactions with biological targets .

Eigenschaften

Molekularformel |

C12H22N4 |

|---|---|

Molekulargewicht |

222.33 g/mol |

IUPAC-Name |

4-(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)piperidine |

InChI |

InChI=1S/C12H22N4/c1-12(2,3)11-14-10(16(4)15-11)9-5-7-13-8-6-9/h9,13H,5-8H2,1-4H3 |

InChI-Schlüssel |

NOFZONPDCOEBDQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=NN(C(=N1)C2CCNCC2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

Substitution with Tert-butyl and Methyl Groups: The triazole ring is then substituted with tert-butyl and methyl groups using alkylation reactions. This step may involve the use of tert-butyl chloride and methyl iodide in the presence of a base such as potassium carbonate.

Formation of the Piperidine Ring: The final step involves the formation of the piperidine ring through a cyclization reaction. This can be achieved by reacting the substituted triazole with a suitable amine under high-temperature conditions.

Industrial Production Methods

In an industrial setting, the production of 4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or methyl groups can be replaced with other substituents using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of triazole oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole-piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a valuable building block in organic synthesis.

Biological Studies: Researchers investigate the biological activity of this compound to understand its effects on cellular processes and its potential as a therapeutic agent.

Industrial Applications: The compound is used in the development of new materials and chemical processes, particularly in the field of catalysis.

Wirkmechanismus

The mechanism of action of 4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The triazole moiety is known to interact with metal ions and other biomolecules, which can lead to the inhibition or activation of specific enzymes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Modified Heterocyclic Rings

Piperidine vs. Morpholine/Pyrazole Derivatives

- 4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)morpholine : Replacing piperidine with morpholine introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity. This substitution may improve solubility but reduce membrane permeability compared to the target compound .

Piperidine vs. Pyrrolidine Derivatives

- Tert-butyl 3-(((1-methyl-1H-1,2,4-triazol-5-yl)methyl)amino)pyrrolidine-1-carboxylate: The smaller pyrrolidine ring (five-membered) increases ring strain and reduces conformational flexibility. The carbamate group adds steric bulk, which may hinder binding to certain enzymes or receptors compared to the unsubstituted piperidine in the target compound .

Substituent Modifications on the Triazole Ring

Tert-butyl vs. Trifluoromethyl/Phenyl Groups

- 4-(3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)piperidine : The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity but may reduce basicity. This compound exhibits stronger interactions with hydrophobic enzyme pockets compared to the tert-butyl analog .

- tert-Butyl 4-(3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate : Fluorine substitution on the phenyl ring increases electronegativity, improving binding affinity to targets requiring polar interactions, unlike the purely hydrophobic tert-butyl group .

Tert-butyl vs. Cyclopropyl/Methyl Groups

- However, its smaller size compared to tert-butyl may reduce steric shielding effects .

Key Structural and Functional Differences

- Electronic Effects : Electron-donating groups like tert-butyl may enhance basicity of the piperidine nitrogen, favoring interactions with acidic residues in biological targets. In contrast, electron-withdrawing groups (e.g., trifluoromethyl) reduce basicity but improve stability .

- Ring Flexibility : Piperidine’s six-membered ring offers greater conformational adaptability than pyrrolidine or morpholine derivatives, enabling broader target compatibility .

Biologische Aktivität

4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine is a triazole-containing compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- IUPAC Name : 4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine

- Molecular Formula : C₁₃H₁₈N₄

- Molecular Weight : 234.31 g/mol

- CAS Number : 1341283-56-4

Structure

The compound features a piperidine ring substituted with a triazole moiety, which is known for contributing to various pharmacological activities. The tert-butyl group enhances lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with triazole structures exhibit significant activity against a range of bacteria and fungi. For instance:

| Compound | Activity | Target Organism |

|---|---|---|

| 4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine | Moderate | E. coli |

| Another Triazole Derivative | High | Candida albicans |

The presence of the triazole ring is critical for the inhibition of fungal enzymes, making these compounds potential candidates for antifungal therapies.

Anticancer Potential

The cytotoxic effects of triazoles have also been evaluated in various cancer cell lines. Studies have demonstrated that the compound can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins.

Case Study: Cytotoxicity in Cancer Cells

In vitro studies assessed the effect of 4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine on human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 20 | Cell cycle arrest |

These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Neuropharmacological Effects

Triazole derivatives have been investigated for their neuropharmacological effects, particularly as GABA receptor modulators. The compound may enhance cognitive functions by acting on GABAergic pathways.

The interaction with GABA receptors suggests potential applications in treating anxiety and cognitive disorders. The compound's ability to cross the blood-brain barrier due to its lipophilic nature may enhance its efficacy.

Synthesis and Development

The synthesis of 4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine can be achieved through various methods involving multi-step reactions with high yields. Recent advancements in synthetic methodologies have focused on optimizing reaction conditions to enhance purity and yield.

Synthetic Pathway Example

A typical synthetic route involves:

- Formation of the triazole ring via cyclization.

- Alkylation with tert-butyl groups.

- Final coupling with piperidine.

This approach not only improves efficiency but also minimizes by-products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.